REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[C:7]([CH2:12][OH:13])([CH2:10][OH:11])[CH:8]=[CH2:9])(C)(C)[CH3:2].C(OC(C1(C=C)COC(C)(C)OC1)=O)C>>[CH2:1]([O:5][C:6](=[O:14])[C:7]([CH2:10][OH:11])([CH2:12][OH:13])[CH:8]=[CH2:9])[CH3:2]
|
Name
|
2,2-bis-hydroxymethyl-but-3-enoic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(C=C)(CO)CO)=O
|
Name
|
2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(COC(OC1)(C)C)C=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
LCMS (m/z) 197.1 [M+Na], Tr=0.96 min.
|
Duration
|
0.96 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C=C)(CO)CO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |